

The Discovery and Development of PF-06873600: A Technical Guide

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An In-depth Analysis for Researchers and Drug Development Professionals

Abstract

PF-06873600 is a first-in-class, orally bioavailable small molecule inhibitor of cyclin-dependent kinases (CDK) 2, 4, and 6.[1][2] Its development was driven by the need to overcome resistance to existing CDK4/6 inhibitors, a significant clinical challenge in the treatment of hormone receptor-positive (HR+), human epidermal growth factor receptor 2-negative (HER2-) breast cancer. By targeting CDK2 in addition to CDK4 and CDK6, PF-06873600 aims to provide a more durable therapeutic response. This technical guide details the discovery, mechanism of action, preclinical development, and clinical evaluation of PF-06873600, providing researchers and drug development professionals with a comprehensive understanding of this novel therapeutic agent.

Introduction: The Rationale for a CDK2/4/6 Inhibitor

The inhibition of CDK4 and CDK6 has proven to be a successful therapeutic strategy in HR+/HER2- breast cancer. However, a significant portion of patients either do not respond or develop resistance to these therapies. Preclinical studies have identified that reactivation of the cell cycle, often through the upregulation of Cyclin E and subsequent activation of CDK2, is a key mechanism of resistance to CDK4/6 inhibitors. This provided a strong rationale for the development of a compound that could simultaneously inhibit CDK2, CDK4, and CDK6 to preemptively address this resistance mechanism.[3][4]



Discovery and Lead Optimization

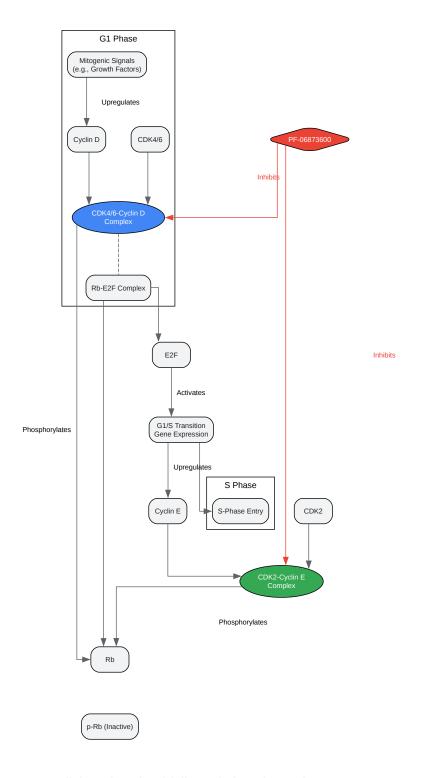
The discovery of PF-06873600 was the result of a focused drug discovery program at Pfizer.[2] The process involved the optimization of a chemical series of CDK2/4/6 inhibitors, employing techniques such as structure-based drug design and Free-Wilson analysis to enhance potency and selectivity.[2][5] Molecular dynamics simulations were also utilized to gain insights into the molecular interactions driving selectivity, particularly against the anti-target CDK9.[2][5] The optimization process led to the identification of PF-06873600 (designated as compound 22 in the primary publication) as a clinical candidate with a favorable overall profile, including high potency, selectivity, and desirable ADME (absorption, distribution, metabolism, and excretion) properties.[2][5]

Mechanism of Action

PF-06873600 exerts its anti-cancer effects by inhibiting the kinase activity of CDK2, CDK4, and CDK6.[6] These kinases are critical regulators of the cell cycle. CDK4 and CDK6, in complex with D-type cyclins, initiate the phosphorylation of the retinoblastoma protein (Rb). This phosphorylation releases the transcription factor E2F, allowing for the expression of genes required for the G1 to S phase transition. CDK2, in complex with Cyclin E, further phosphorylates Rb to promote S-phase entry and progression. By inhibiting these three CDKs, PF-06873600 effectively blocks Rb phosphorylation, leading to cell cycle arrest at the G1/S checkpoint and subsequent inhibition of tumor cell proliferation.[6]

Below is a diagram illustrating the CDK2/4/6 signaling pathway and the point of intervention by PF-06873600.





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Caption: The CDK2/4/6 signaling pathway in cell cycle progression.

Preclinical Evaluation In Vitro Potency and Selectivity



PF-06873600 demonstrated potent inhibition of its target kinases. The inhibitory constants (Ki) were determined to be 0.1 nM for CDK2, 1.2 nM for CDK4, and 0.1 nM for CDK6.[6] The compound also showed good selectivity against a panel of other kinases, a critical factor for minimizing off-target effects.

Target	Ki (nM)
CDK2	0.1
CDK4	1.2
CDK6	0.1

Table 1: In vitro inhibitory activity of PF-

06873600 against target kinases.

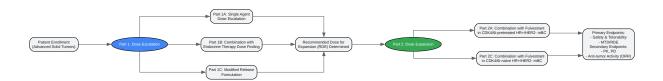
In Vivo Efficacy in Xenograft Models

The anti-tumor activity of PF-06873600 was evaluated in various cancer cell line-derived xenograft (CDX) and patient-derived xenograft (PDX) models. In preclinical studies, PF-06873600 demonstrated robust anti-tumor activity as a single agent and in combination with endocrine therapy in multiple in vivo tumor models.[3][4] For instance, in a CCNE1-amplified ovarian cancer xenograft model, PF-06873600 showed significant tumor growth inhibition. It was also effective in models of CDK4/6 inhibitor-resistant breast cancer.

Clinical Development

PF-06873600 entered a first-in-human, Phase I/IIa clinical trial (NCT03519178) to evaluate its safety, tolerability, pharmacokinetics, pharmacodynamics, and preliminary anti-tumor activity.[3] The study enrolled patients with various advanced solid tumors, including HR+/HER2- breast cancer, triple-negative breast cancer, and ovarian cancer.[3]

The diagram below outlines the workflow of the Phase I/IIa clinical trial.





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Caption: Workflow of the Phase I/IIa clinical trial for PF-06873600.

Clinical Trial Results

The Phase I dose-escalation part of the study established a recommended dose for expansion (RDE) of 25 mg twice daily.[3] The most common treatment-related adverse events were nausea, anemia, and fatigue.[3] Preliminary efficacy data from the dose-expansion cohorts showed clinical activity in patients with HR+/HER2- metastatic breast cancer. In CDK4/6 inhibitor-pretreated patients (Part 2A), the objective response rate (ORR) was 6.7%.[3] In CDK4/6 inhibitor-naïve patients (Part 2C), the ORR was 22.7%.[3]

Cohort	Treatment	Objective Response Rate (ORR)
Part 2A	PF-06873600 + Fulvestrant (post-CDK4/6i)	6.7%
Part 2C	PF-06873600 + Fulvestrant (CDK4/6i-naïve)	22.7%
Table 2: Preliminary efficacy of PF-06873600 in combination with fulvestrant in HR+/HER2-metastatic breast cancer.		

Experimental Protocols In Vitro Kinase Assays

Detailed protocols for the in vitro kinase assays are typically found in the supplementary information of the primary publication.[2] Generally, these assays involve incubating the purified recombinant CDK/cyclin complexes with a peptide substrate and ATP in the presence of varying concentrations of the inhibitor. The kinase activity is then measured by quantifying the amount of phosphorylated substrate, often using a fluorescence-based method.

Cell-Based Assays



Cell proliferation assays were conducted to determine the effect of PF-06873600 on cancer cell growth. A common method is the use of a reagent such as CellTiter-Glo®, which measures ATP levels as an indicator of cell viability. Cells are seeded in multi-well plates, treated with a range of inhibitor concentrations, and cell viability is measured after a set incubation period (e.g., 72 hours).

In Vivo Xenograft Studies

Animal studies were performed in accordance with institutional guidelines. For xenograft studies, human cancer cells are implanted subcutaneously into immunocompromised mice. Once tumors reach a specified size, mice are randomized into treatment and control groups. The investigational drug is administered orally at a defined dose and schedule. Tumor volume is measured regularly to assess treatment efficacy. At the end of the study, tumors may be excised for pharmacodynamic biomarker analysis.

Conclusion

PF-06873600 represents a rational and innovative approach to overcoming resistance to CDK4/6 inhibitors in breast cancer and potentially other malignancies. Its discovery and development have been guided by a strong understanding of the underlying biology of the cell cycle and mechanisms of drug resistance. The preclinical data demonstrated potent and selective inhibition of CDK2, 4, and 6, leading to significant anti-tumor activity. The early clinical trial results have shown a manageable safety profile and encouraging signs of clinical activity. Further clinical investigation is warranted to fully elucidate the therapeutic potential of PF-06873600 in various cancer settings.

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